Cas no 1217860-34-8 ((S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid)

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid structure
1217860-34-8 structure
商品名:(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid
CAS番号:1217860-34-8
MF:C19H22N2O2
メガワット:310.390184879303
CID:2092319
PubChem ID:45072711

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid
    • AKOS015855888
    • 3-{[(3S)-3-BENZYLPIPERAZIN-1-YL]METHYL}BENZOIC ACID
    • (s)-1-(3-carboxyphenylmethyl)-3-benzyl piperazine
    • 1217860-34-8
    • MDL: MFCD11112711
    • インチ: InChI=1S/C19H22N2O2/c22-19(23)17-8-4-7-16(11-17)13-21-10-9-20-18(14-21)12-15-5-2-1-3-6-15/h1-8,11,18,20H,9-10,12-14H2,(H,22,23)/t18-/m0/s1
    • InChIKey: KODJLNIVKVQJSR-SFHVURJKSA-N
    • ほほえんだ: C1=CC=C(C=C1)C[C@H]2CN(CCN2)CC3=CC(=CC=C3)C(=O)O

計算された属性

  • せいみつぶんしりょう: 310.168127949Da
  • どういたいしつりょう: 310.168127949Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 382
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 52.6Ų

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A139001819-1g
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid
1217860-34-8 95%
1g
$714.78 2023-09-03
Chemenu
CM159716-1g
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid
1217860-34-8 95%
1g
$839 2023-02-18
Chemenu
CM159716-1g
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid
1217860-34-8 95%
1g
$839 2021-08-05
Ambeed
A500270-1g
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid
1217860-34-8 95+%
1g
$744.0 2024-04-25

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid 関連文献

(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acidに関する追加情報

Recent Advances in the Study of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid (CAS: 1217860-34-8)

In recent years, (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid (CAS: 1217860-34-8) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzylpiperazine and benzoic acid moieties, has shown promising potential in various therapeutic applications. The following research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.

The synthesis of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid has been optimized in recent studies to improve yield and purity. Researchers have reported a multi-step synthetic route starting from commercially available precursors, with key steps including the formation of the piperazine ring and subsequent functionalization with the benzyl and benzoic acid groups. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structure and purity of the final product.

Pharmacological studies have revealed that (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid exhibits notable activity as a modulator of specific neurotransmitter receptors. In particular, it has been investigated for its potential to interact with serotonin and dopamine receptors, suggesting possible applications in the treatment of neurological and psychiatric disorders. Recent in vitro and in vivo studies have demonstrated its ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) drug candidates.

One of the most significant findings in recent research is the compound's potential as an anti-inflammatory agent. Studies have shown that (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid can inhibit the production of pro-inflammatory cytokines in immune cells, making it a candidate for the treatment of chronic inflammatory conditions. Mechanistic studies suggest that this effect may be mediated through the modulation of NF-κB signaling pathways.

In addition to its pharmacological properties, the compound's pharmacokinetic profile has been extensively studied. Recent data indicate favorable absorption and distribution characteristics, with moderate plasma protein binding and a half-life suitable for once- or twice-daily dosing. Metabolism studies have identified the major metabolic pathways, with hepatic clearance playing a significant role in its elimination.

Looking ahead, researchers are exploring the potential of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid in combination therapies and as a scaffold for the development of novel derivatives with enhanced activity and selectivity. The compound's versatility and promising preliminary results position it as an important focus for future drug discovery efforts in the chemical biology and pharmaceutical fields.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1217860-34-8)(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid
A891398
清らかである:99%
はかる:1g
価格 ($):670.0